

In Vitro Characterization of GSK163929: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK163929	
Cat. No.:	B8627810	Get Quote

For Researchers, Scientists, and Drug Development Professionals

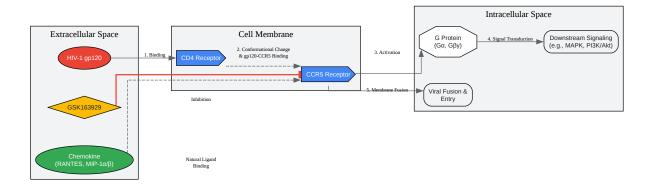
Abstract

GSK163929 is a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist that demonstrated significant anti-HIV-1 activity in preclinical studies. Developed by GlaxoSmithKline, this small molecule inhibitor was identified through a modular, high-throughput chemistry approach aimed at optimizing a novel class of CCR5 antagonists. While showing promise with excellent pharmacokinetic properties and high potency against HIV-1, its clinical development was halted due to toxicity concerns. This technical guide provides an indepth overview of the in vitro characterization of **GSK163929**, detailing its biological activity, the experimental protocols used for its assessment, and the underlying signaling pathways.

Core Compound Activity

GSK163929 is a 4,4-disubstituted piperidine derivative designed to be a potent antagonist of the CCR5 receptor, a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By binding to CCR5, **GSK163929** allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and subsequent replication.

Data Presentation


The in vitro potency of **GSK163929** has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data reported for **GSK163929**.

Assay Type	Cell Line/Syste m	Virus Strain	Endpoint	Value (nM)	Reference
Anti-HIV-1 Activity	HOS (Human Osteosarcom a) Cells	HIV-1 Ba-L	IC50	4.26	[1]
Anti-HIV-1 Activity	PBL (Peripheral Blood Lymphocyte) Cells	HIV-1 Ba-L	IC50	3.47	[1]

Signaling Pathway

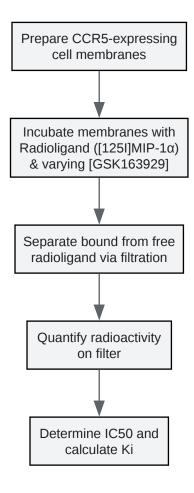
GSK163929 exerts its antiviral effect by modulating the signaling pathway associated with the CCR5 receptor. CCR5 is a G protein-coupled receptor (GPCR) that, upon binding its natural chemokine ligands (e.g., RANTES, MIP- 1α , MIP- 1β), initiates a cascade of intracellular events. In the context of HIV-1 infection, the binding of the viral gp120 to the CD4 receptor on a host T-cell or macrophage induces a conformational change in gp120, exposing a binding site for CCR5. The subsequent interaction with CCR5 triggers membrane fusion and viral entry. **GSK163929**, as a CCR5 antagonist, blocks this crucial interaction.

Click to download full resolution via product page

CCR5 signaling pathway and points of inhibition.

Experimental Protocols

The in vitro characterization of **GSK163929** involved a series of standard and specialized assays to determine its potency, selectivity, and potential liabilities.

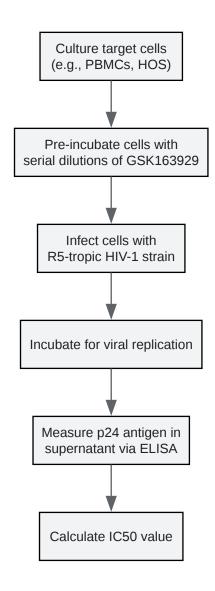

CCR5 Radioligand Binding Assay

This assay is designed to determine the binding affinity of **GSK163929** to the CCR5 receptor.

- Objective: To quantify the affinity (Ki) of GSK163929 for the CCR5 receptor.
- Methodology:
 - Membrane Preparation: Membranes are prepared from cells stably expressing the human
 CCR5 receptor.

- \circ Radioligand: A radiolabeled CCR5 ligand, typically [125I]MIP-1 α or another suitable radiolabeled chemokine, is used.
- Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of GSK163929.
- Incubation: The reaction is incubated to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The concentration of GSK163929 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Click to download full resolution via product page


Workflow for a CCR5 radioligand binding assay.

Anti-HIV-1 Cellular Assay

This assay measures the ability of **GSK163929** to inhibit HIV-1 replication in a cellular context.

- Objective: To determine the 50% inhibitory concentration (IC50) of GSK163929 against HIV-1 infection in different cell types.
- Methodology:
 - Cell Culture: Target cells, such as peripheral blood mononuclear cells (PBMCs) or a susceptible cell line like HOS-CD4-CCR5, are cultured.
 - Compound Treatment: Cells are pre-incubated with a range of concentrations of GSK163929.
 - Viral Infection: The cells are then infected with a known amount of an R5-tropic HIV-1 strain (e.g., HIV-1 Ba-L).
 - Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.
 - Endpoint Measurement: Viral replication is quantified by measuring the level of the viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
 - Data Analysis: The IC50 value is calculated as the concentration of GSK163929 that reduces p24 production by 50% compared to untreated control cultures.

Click to download full resolution via product page

Workflow for an anti-HIV-1 cellular assay.

hERG Inhibition Assay

This assay is crucial for assessing the potential cardiotoxicity of a drug candidate by measuring its effect on the hERG potassium channel.

- Objective: To determine the IC50 of **GSK163929** for the hERG (human Ether-à-go-go-Related Gene) potassium channel.
- Methodology (Automated Patch Clamp):

- Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
- Patch Clamp: Whole-cell patch clamp recordings are performed using an automated platform.
- Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG channel currents.
- Compound Application: GSK163929 is applied at various concentrations to the cells while recording the hERG current.
- Current Measurement: The peak tail current upon repolarization is measured before and after the application of the compound.
- Data Analysis: The percentage of current inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Cell Viability Assay

This assay is performed to assess the general cytotoxicity of the compound.

- Objective: To determine the concentration of GSK163929 that causes a 50% reduction in cell viability (CC50).
- Methodology (MTT Assay):
 - Cell Seeding: The same cell lines used in the antiviral assays are seeded in 96-well plates.
 - Compound Incubation: Cells are incubated with a range of concentrations of GSK163929 for a period comparable to the antiviral assay.
 - MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
 - Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).
- Data Analysis: The CC50 value is calculated as the concentration of GSK163929 that reduces the absorbance by 50% compared to untreated cells.

Conclusion

GSK163929 is a potent CCR5 antagonist with low nanomolar anti-HIV-1 activity in vitro. Its characterization involved a comprehensive suite of assays to determine its binding affinity, antiviral potency, and potential off-target effects. While the compound demonstrated a promising preclinical profile in terms of potency and pharmacokinetics, its development was ultimately discontinued. The data and methodologies presented in this guide provide a valuable case study for researchers in the field of antiviral drug discovery and highlight the critical importance of thorough in vitro characterization in the early stages of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Characterization of GSK163929: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8627810#in-vitro-characterization-of-gsk163929]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com